molecular formula C9H7F2NO2 B13598458 4-(2,5-Difluorophenyl)oxazolidin-2-one

4-(2,5-Difluorophenyl)oxazolidin-2-one

Cat. No.: B13598458
M. Wt: 199.15 g/mol
InChI Key: JWYKLGGKPLXTFI-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. These compounds are known for their diverse pharmacological properties, particularly their antibacterial activity. The presence of the difluorophenyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorophenyl)oxazolidin-2-one typically involves the reaction of 2,5-difluoroaniline with glycidol, followed by cyclization to form the oxazolidinone ring. This process can be carried out under mild conditions, often using a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Difluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can have enhanced or modified biological activities .

Scientific Research Applications

4-(2,5-Difluorophenyl)oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is similar to other oxazolidinone compounds, making it effective against a range of Gram-positive bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Difluorophenyl)oxazolidin-2-one is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and biological activity compared to other oxazolidinones .

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

4-(2,5-difluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H7F2NO2/c10-5-1-2-7(11)6(3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

JWYKLGGKPLXTFI-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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